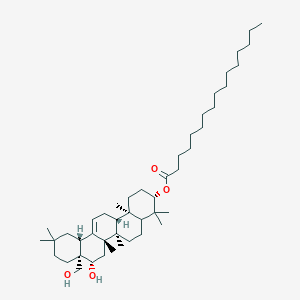
O-Palmityllongispinogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Palmityllongispinogenin is a steroidal saponin that is extracted from the roots of the plant Asparagus racemosus. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. In recent years, O-Palmityllongispinogenin has gained significant attention from the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of O-Palmityllongispinogenin is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. It has also been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Efectos Bioquímicos Y Fisiológicos
O-Palmityllongispinogenin has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and protect cells from oxidative damage. Additionally, O-Palmityllongispinogenin has been found to possess hepatoprotective properties, making it a potential candidate for the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using O-Palmityllongispinogenin in lab experiments is its wide range of biological activities. It has been found to possess anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, O-Palmityllongispinogenin is a natural compound that can be easily extracted from the roots of Asparagus racemosus.
However, there are also some limitations associated with the use of O-Palmityllongispinogenin in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of O-Palmityllongispinogenin is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on O-Palmityllongispinogenin. One potential direction is to further study its anticancer properties and investigate its potential as a cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of O-Palmityllongispinogenin and its effects on various signaling pathways. Finally, more research is needed to investigate the potential use of O-Palmityllongispinogenin in the treatment of liver diseases.
Métodos De Síntesis
The synthesis of O-Palmityllongispinogenin involves the extraction of the compound from the roots of Asparagus racemosus. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then subjected to various purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure O-Palmityllongispinogenin.
Aplicaciones Científicas De Investigación
O-Palmityllongispinogenin has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that O-Palmityllongispinogenin can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, O-Palmityllongispinogenin has been found to possess antioxidant properties, which can help protect cells from oxidative damage.
Propiedades
Número CAS |
122249-95-0 |
|---|---|
Nombre del producto |
O-Palmityllongispinogenin |
Fórmula molecular |
C46H80O4 |
Peso molecular |
697.1 g/mol |
Nombre IUPAC |
[(3S,6aR,6bS,8S,8aS,12aR,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(49)50-39-26-27-43(6)36(42(39,4)5)25-28-44(7)37(43)24-23-34-35-31-41(2,3)29-30-46(35,33-47)38(48)32-45(34,44)8/h23,35-39,47-48H,9-22,24-33H2,1-8H3/t35-,36?,37-,38+,39+,43+,44-,45-,46-/m1/s1 |
Clave InChI |
OPGQHWKKODQISN-ZWJGQMMPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5([C@H](C[C@]4([C@@]3(CCC2C1(C)C)C)C)O)CO)(C)C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C |
Sinónimos |
O-palmityllongispinogenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




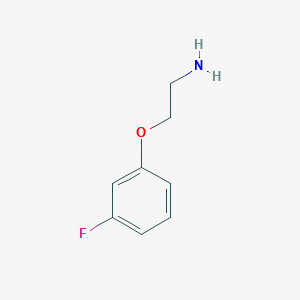
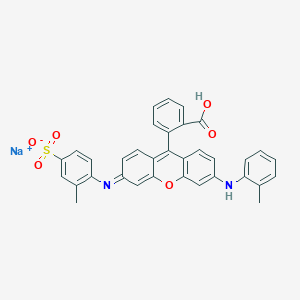
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
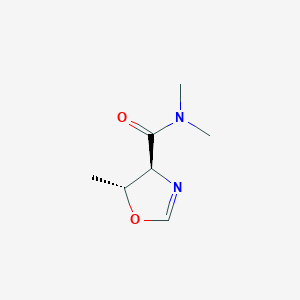
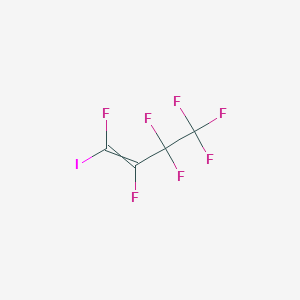
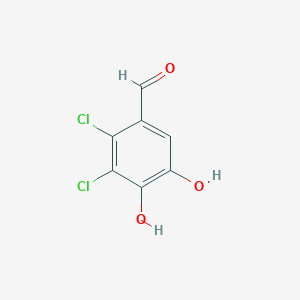
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
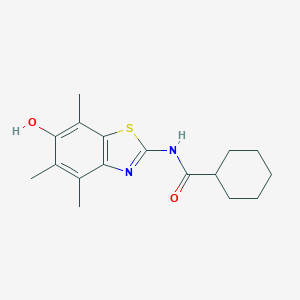
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
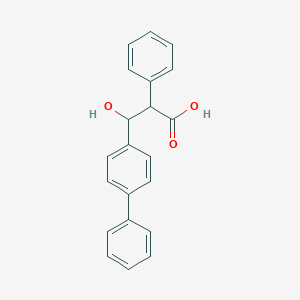
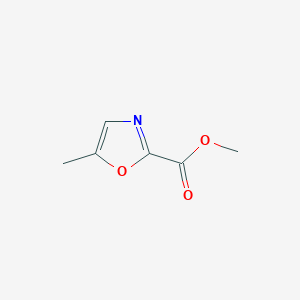
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)